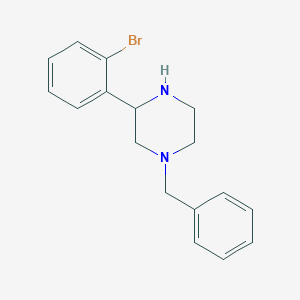

1-Benzyl-3-(2-bromophenyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H19BrN2 |

|---|---|

Molecular Weight |

331.2 g/mol |

IUPAC Name |

1-benzyl-3-(2-bromophenyl)piperazine |

InChI |

InChI=1S/C17H19BrN2/c18-16-9-5-4-8-15(16)17-13-20(11-10-19-17)12-14-6-2-1-3-7-14/h1-9,17,19H,10-13H2 |

InChI Key |

IWMJPXANLAWNLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2Br)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of “1 Benzyl 3 2 Bromophenyl Piperazine”

Historical Development of Synthetic Routes

Historically, the synthesis of piperazine (B1678402) derivatives has relied on several classical methods. One of the earliest and most straightforward approaches involves the reaction of a 1,2-diamine with a 1,2-dihaloethane. While effective for simple piperazines, this method often lacks regioselectivity when applied to the synthesis of unsymmetrically substituted derivatives like 3-(2-bromophenyl)piperazine.

Another long-standing method is the cyclization of bis(2-chloroethyl)amine (B1207034) derivatives with an appropriate amine. For the synthesis of a 3-arylpiperazine, this would involve the reaction of a substituted bis(2-haloethyl)amine with an aniline (B41778) derivative. However, the harsh reaction conditions and potential for side reactions have led to the development of more refined strategies.

Early approaches to N-alkylation of piperazines, a crucial step in the synthesis of the target molecule, typically involved direct reaction with an alkyl halide, such as benzyl (B1604629) chloride or benzyl bromide. nih.govprepchem.com While functional, these methods can sometimes lead to the formation of quaternary ammonium (B1175870) salts or dialkylated products, necessitating careful control of reaction conditions and purification steps.

Contemporary Synthetic Strategies and Their Advancements

Modern synthetic chemistry offers a range of more sophisticated and efficient methods for the preparation of complex piperazine derivatives, focusing on selectivity, stereochemistry, and sustainability.

Regioselective Synthesis Approaches

The regioselective construction of the 1,3-disubstituted piperazine scaffold is a key challenge. A plausible contemporary approach to synthesize 3-(2-bromophenyl)piperazine would involve the cyclization of a suitably substituted 1,2-diaminoethane derivative. For instance, the reaction of N-(2-aminoethyl)-2-bromoaniline with a two-carbon electrophile could yield the desired piperazine ring.

Alternatively, a palladium-catalyzed cyclization reaction could be employed. Such methods often utilize diamine components and a propargyl unit to construct the piperazine ring with high regio- and stereochemical control. organic-chemistry.org Another modern approach involves the reaction of an activated aziridine (B145994) with an amine, which can provide a regioselective route to 2-substituted piperazines, a strategy that could potentially be adapted for 3-substituted analogues.

For the subsequent N-benzylation step, contemporary methods offer improved selectivity over classical approaches. Reductive amination of the secondary amine of 3-(2-bromophenyl)piperazine with benzaldehyde (B42025) presents a highly efficient and selective method to introduce the benzyl group. mdpi.comgoogle.com This reaction typically employs mild reducing agents such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride and proceeds with high yield and minimal side products. google.com

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Direct Alkylation | Benzyl halide (e.g., Benzyl chloride, Benzyl bromide) | Simple procedure, readily available reagents. nih.govprepchem.com | Potential for over-alkylation, formation of quaternary salts. nih.gov |

| Reductive Amination | Benzaldehyde, reducing agent (e.g., NaBH(OAc)3) | High selectivity for mono-alkylation, mild reaction conditions. mdpi.comgoogle.com | Requires a two-step process (imine formation followed by reduction). google.com |

Stereoselective and Asymmetric Synthesis

Given that the C3 position of 1-Benzyl-3-(2-bromophenyl)piperazine is a stereocenter, the development of stereoselective and asymmetric synthetic routes is of significant interest. Modern asymmetric synthesis provides several avenues to access enantiomerically enriched 3-arylpiperazines. rsc.orgacademax.com

One strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the piperazine precursor, directing the stereochemical outcome of a key bond-forming reaction, and is subsequently removed. Another powerful approach is the use of chiral catalysts in reactions such as asymmetric hydrogenation or asymmetric transfer hydrogenation of a suitable prochiral precursor, like a dihydropyrazine.

Furthermore, enzymatic resolutions can be employed to separate a racemic mixture of 3-(2-bromophenyl)piperazine into its individual enantiomers before the N-benzylation step. Lipases are commonly used enzymes for the kinetic resolution of racemic amines and their derivatives.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including piperazine derivatives. For the synthesis of this compound, several green chemistry approaches could be considered.

The use of catalytic methods, such as the palladium-catalyzed cyclizations mentioned earlier, is inherently greener as it reduces the amount of stoichiometric reagents required. organic-chemistry.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can significantly reduce solvent waste and energy consumption. For example, a one-pot synthesis of N-heteroalkyl-N′-tosylpiperazines has been reported, which simplifies the process by avoiding protection and deprotection steps. rsc.org

The choice of solvent is another critical aspect of green chemistry. The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids, is a key goal. For instance, some piperazine syntheses can be performed in greener solvents like ethanol. nih.gov Additionally, catalyst- and additive-free reactions, where possible, contribute to a more sustainable synthetic process. beilstein-journals.org

Novel Synthetic Route Development and Optimization

The development of novel and optimized synthetic routes for this compound would likely focus on improving efficiency, selectivity, and sustainability. A potential novel route could involve a multicomponent reaction, where three or more reactants combine in a single operation to form the desired product, thereby increasing atom economy and reducing the number of synthetic steps.

Optimization of existing routes would involve a systematic study of reaction parameters such as temperature, pressure, catalyst loading, and solvent to maximize yield and purity while minimizing reaction time and environmental impact. Design of Experiments (DoE) is a powerful statistical tool that can be employed for efficient reaction optimization.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms is crucial for understanding and optimizing synthetic routes. For the N-benzylation of 3-(2-bromophenyl)piperazine via direct alkylation with a benzyl halide, the mechanism is a straightforward nucleophilic substitution (SN2) reaction, where the secondary amine of the piperazine acts as the nucleophile.

In the case of reductive amination, the mechanism involves two key steps. First, the secondary amine of the piperazine reacts with benzaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. In the second step, the iminium ion is reduced by a hydride source, such as sodium triacetoxyborohydride, to yield the final N-benzylated piperazine. google.com Understanding the kinetics and thermodynamics of these steps is essential for optimizing the reaction conditions to favor the formation of the desired product.

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Synthesis of 3-(2-bromophenyl)piperazine | e.g., Cyclization of a substituted 1,2-diaminoethane derivative. | 3-(2-bromophenyl)piperazine |

| 2 | N-Benzylation | e.g., Reductive amination with benzaldehyde and NaBH(OAc)3. | This compound |

Catalyst Development and Application

The synthesis of arylpiperazines, a core structural feature of this compound, has been significantly advanced by the development of palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is instrumental in forming the crucial bond between the piperazine nitrogen and the 2-bromophenyl group. The choice of catalyst and ligand is critical for the efficiency of this transformation. Early catalyst systems often relied on palladium(0) precursors like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) paired with phosphine (B1218219) ligands. Over time, more sophisticated and efficient catalysts, including preformed palladium-ligand complexes and specialized ligands that promote the reaction with challenging substrates like aryl chlorides, have been developed. acs.orgnih.gov

For the introduction of the benzyl group, reductive amination is a common and effective strategy. This reaction typically involves the condensation of a piperazine precursor with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ. Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), is a green and efficient method for this reduction. thieme-connect.com Alternatively, hydride-based reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are widely used due to their mildness and high selectivity. nih.govresearchgate.net

The following table summarizes catalyst systems applicable to the key steps in the synthesis of analogous 1-benzyl-3-arylpiperazines.

| Reaction Step | Catalyst/Reagent | Ligand (if applicable) | Solvent | Typical Application |

| Arylation (C-N Coupling) | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, Xantphos, DPEphos | Toluene, Dioxane | Formation of the bond between the piperazine nitrogen and the aryl group. nih.gov |

| Benzylation (Reductive Amination) | Pd/C, H₂ | N/A | Methanol, Ethanol | Reduction of the iminium ion formed from a piperazine and benzaldehyde. thieme-connect.com |

| Benzylation (Reductive Amination) | NaBH(OAc)₃ | N/A | Dichloroethane (DCE), Acetonitrile | Mild reduction for substrates with sensitive functional groups. nih.gov |

Yield and Purity Optimization Techniques

Optimizing the yield and purity of this compound requires careful control over various reaction parameters in each synthetic step.

For the palladium-catalyzed arylation step, key variables include:

Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is paramount. Bulky, electron-rich ligands often improve catalytic activity and promote the reaction with sterically hindered or electron-rich aryl halides.

Base: The choice of base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is crucial. Stronger, non-nucleophilic bases are often required to deprotonate the piperazine nitrogen and facilitate the catalytic cycle.

Temperature and Reaction Time: These parameters must be optimized to ensure complete conversion without promoting side reactions or catalyst decomposition.

In the reductive amination step for benzylation, optimization focuses on:

Reducing Agent: The choice between catalytic hydrogenation and chemical hydrides depends on the substrate's functional group tolerance and the desired reaction scale. Continuous-flow hydrogenation has emerged as a safe and scalable alternative to traditional batch methods. thieme-connect.com

pH Control: For reactions using reagents like sodium cyanoborohydride, maintaining a slightly acidic pH is necessary to promote iminium ion formation without deactivating the reducing agent.

Stoichiometry: Precise control of the stoichiometry between the piperazine, benzaldehyde, and reducing agent is essential to prevent over-alkylation or incomplete reaction.

Purification is typically achieved through standard laboratory techniques. Column chromatography on silica (B1680970) gel is commonly used to separate the desired product from starting materials, by-products, and catalyst residues. Recrystallization from a suitable solvent system can then be employed to obtain the final product in high purity.

The following table illustrates how reaction conditions can influence the outcome of a representative Buchwald-Hartwig amination for arylpiperazine synthesis.

| Parameter Varied | Condition A | Condition B | Typical Outcome |

| Ligand | Non-bulky phosphine | Bulky, electron-rich biarylphosphine | Condition B generally leads to higher yields and faster reaction rates, especially with challenging substrates. |

| Base | K₂CO₃ (weak) | NaOt-Bu (strong) | Stronger bases like NaOt-Bu are often more effective, leading to higher conversion and yield. acs.org |

| Temperature | 80 °C | 110 °C | Higher temperatures can increase the reaction rate but may also lead to catalyst degradation or side reactions. Optimal temperature is substrate-dependent. |

Derivatization Strategies for Analog Generation

The structure of this compound offers several points for modification, making it a versatile scaffold for generating a library of chemical analogs. These strategies are fundamental in fields like medicinal chemistry for structure-activity relationship (SAR) studies.

The primary points for derivatization are:

The Benzyl Group: A wide variety of analogs can be synthesized by using different substituted benzaldehydes in the reductive amination step. This allows for the introduction of various functional groups (e.g., methoxy, chloro, nitro, trifluoromethyl) onto the benzyl ring, exploring the impact of electronic and steric effects.

The 2-Bromophenyl Group: The bromine atom is a particularly valuable synthetic handle. It can be readily transformed using a range of palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling can introduce new aryl or heteroaryl groups, Sonogashira coupling can add alkyne moieties, and a second Buchwald-Hartwig amination can introduce various amine substituents. This allows for extensive exploration of the chemical space around this position.

The Piperazine N4-Position: If the synthesis starts with a pre-functionalized piperazine, or if the benzyl group is introduced as a temporary protecting group that can be later removed, the N4-nitrogen becomes another site for derivatization. Acylation, alkylation, or sulfonylation reactions can be performed at this position to introduce a diverse array of substituents. nih.gov

This modular approach allows for the systematic generation of analogs to probe biological activity or modify physicochemical properties.

The table below outlines potential derivatization strategies for the this compound scaffold.

| Derivatization Point | Reaction Type | Reagents | Potential New Substituents |

| Benzyl Ring | Reductive Amination | Substituted Benzaldehydes (e.g., 4-chlorobenzaldehyde) | Substituted benzyl groups (e.g., 4-chlorobenzyl) |

| 2-Position of Phenyl Ring | Suzuki Coupling | Arylboronic acids | Aryl, Heteroaryl groups |

| 2-Position of Phenyl Ring | Sonogashira Coupling | Terminal Alkynes | Alkynyl groups |

| 2-Position of Phenyl Ring | Buchwald-Hartwig Amination | Amines | Amino, Alkylamino, Arylamino groups |

| Piperazine N4-Position (after debenzylation) | Acylation | Acyl Chlorides, Carboxylic Acids | Amides |

Advanced Structural Characterization and Stereochemical Analysis of “1 Benzyl 3 2 Bromophenyl Piperazine” and Its Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods form the cornerstone of molecular characterization. Through the interaction of molecules with electromagnetic radiation, these techniques provide detailed insights into the electronic and vibrational states of chemical bonds and the magnetic environment of atomic nuclei, allowing for a comprehensive structural mapping.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity of organic molecules. For a compound like 1-Benzyl-3-(2-bromophenyl)piperazine, standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, but advanced techniques are necessary for complete assignment and to study dynamic behaviors.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) and 2-bromophenyl groups, as well as complex multiplets for the benzylic methylene (B1212753) protons and the seven protons on the piperazine (B1678402) ring. Due to the chirality at the C3 position, the adjacent piperazine protons (at C2) are diastereotopic and should appear as distinct signals. The presence of conformational isomers (rotamers), arising from restricted rotation around the N-aryl or N-benzyl bonds and the interconversion of the piperazine ring's chair conformations, can lead to signal broadening or the appearance of multiple sets of signals at room temperature. nih.govrsc.org Temperature-dependent NMR studies can be employed to investigate these dynamic processes and determine the energy barriers of interconversion. researchgate.net

Two-dimensional (2D) NMR experiments are critical for unambiguous assignments:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity within the benzyl, 2-bromophenyl, and piperazine ring systems. For instance, it would map the correlations between adjacent protons on the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of the piperazine and benzylic ¹³C signals.

Solid-State NMR (ssNMR) could provide valuable information about the compound's structure in its crystalline form, complementing solution-state data. Cross-Polarization Magic Angle Spinning (CP/MAS) ¹³C ssNMR can reveal structural differences that may exist between the solid and solution states and can be used to study polymorphism.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on related structures. Actual experimental values may vary.

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key 2D NMR Correlations (Predicted) |

| Benzyl -CH₂- | 3.5 - 3.7 (m, 2H) | ~55.0 | HMBC to Benzyl C1', Piperazine C2 & C6 |

| Benzyl-Aryl (C1'-C6') | 7.2 - 7.4 (m, 5H) | 127.0 - 138.0 | COSY between adjacent protons; HMBC from -CH₂- protons |

| Piperazine H2, H6 | 2.8 - 3.2 (m, 4H) | ~45.0, ~54.0 | COSY to H3, H5; HSQC to C2, C6 |

| Piperazine H3 | 4.0 - 4.2 (m, 1H) | ~60.0 | COSY to H2, H5; HMBC to Bromophenyl C1'', C2'' |

| Piperazine H5 | 2.9 - 3.3 (m, 2H) | ~48.0 | COSY to H3, H6; HSQC to C5 |

| Bromophenyl-Aryl (C1''-C6'') | 7.0 - 7.6 (m, 4H) | 122.0 - 142.0 | COSY between adjacent protons; HMBC from Piperazine H3 |

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). For this compound (C₁₇H₁₉BrN₂), HRMS analysis, often using Electrospray Ionization (ESI), would be used to detect the protonated molecular ion [M+H]⁺.

The theoretical exact mass of the [M+H]⁺ ion for C₁₇H₁₉⁷⁹BrN₂ is 331.0808 and for C₁₇H₁₉⁸¹BrN₂ is 333.0788. The presence of a bromine atom results in a characteristic isotopic pattern (M and M+2 peaks) with nearly equal intensity, which serves as a clear indicator for the presence of bromine in the molecule.

Tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways, providing further structural confirmation. researchgate.net Key fragmentation patterns for this molecule would likely involve:

Loss of the benzyl group: Cleavage of the C-N bond between the benzyl group and the piperazine ring would generate a prominent fragment ion corresponding to the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.

Cleavage of the piperazine ring: The piperazine ring can undergo characteristic fragmentation, often initiated at the nitrogen atoms, leading to various smaller charged fragments. researchgate.net

Loss of the bromophenyl group: Cleavage of the C-N bond at the C3 position can also occur, though the benzyl cleavage is often more dominant.

Table 2: Predicted HRMS Data for this compound

| Ion Species | Chemical Formula | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ (with ⁷⁹Br) | [C₁₇H₂₀BrN₂]⁺ | 331.0808 | 331.0811 |

| [M+H]⁺ (with ⁸¹Br) | [C₁₇H₂₀BrN₂]⁺ | 333.0788 | 333.0790 |

| [M - C₇H₆]⁺ (Fragment after Benzyl loss) | [C₁₀H₁₃BrN₂]⁺ | 241.0338 | 241.0340 |

| [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ | 91.0542 | 91.0541 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two methods are often complementary. For this compound, the spectra would be complex but key vibrational modes can be assigned.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and benzyl methylene groups are observed in the 2800-3000 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the tertiary amines in the piperazine ring typically appear in the 1100-1250 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is expected to produce a signal in the far-infrared region, typically between 500 and 600 cm⁻¹.

Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic rings can be inferred from the C-H OOP bending vibrations in the 700-900 cm⁻¹ region. The ortho-disubstituted bromophenyl ring would have a characteristic absorption in this region.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) | Functional Group Assignment |

| C-H Stretch (Aromatic) | IR, Raman | 3020 - 3100 | Benzyl and Bromophenyl Rings |

| C-H Stretch (Aliphatic) | IR, Raman | 2800 - 2980 | Piperazine and Benzyl -CH₂- |

| C=C Stretch (Aromatic) | IR, Raman | 1450 - 1600 | Benzyl and Bromophenyl Rings |

| C-N Stretch (Tertiary Amine) | IR, Raman | 1100 - 1250 | Piperazine Ring C-N Bonds |

| C-H OOP Bending | IR | 730 - 770 | Ortho-disubstituted Phenyl Ring |

| C-Br Stretch | IR, Raman | 500 - 600 | Carbon-Bromine Bond |

Chiral Separation and Enantiomeric Purity Determination

Since this compound possesses a stereocenter at the C3 position of the piperazine ring, it exists as a pair of enantiomers, (R)- and (S)-. The separation and characterization of these individual stereoisomers are crucial.

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analytical and preparative separation of enantiomers. mdpi.com The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For piperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are often effective. The development of a separation method would involve screening various CSPs and mobile phase compositions. A typical mobile phase might consist of a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol) for normal-phase chromatography, or acetonitrile/methanol and aqueous buffers for reversed-phase chromatography. The separation would be monitored using a UV detector, as the aromatic rings provide strong chromophores. Once an analytical method is established, it can be scaled up to preparative HPLC to isolate multi-milligram or gram quantities of each pure enantiomer.

Table 4: Representative Chiral HPLC Method Parameters for Enantiomeric Separation Note: This is a hypothetical method. Actual conditions require experimental optimization.

| Parameter | Condition |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of two peaks corresponding to the (R) and (S) enantiomers. |

Once the enantiomers are separated, their absolute stereochemistry and purity can be assessed using chiroptical techniques.

Optical Rotation , measured with a polarimeter, is the rotation of the plane of plane-polarized light by a chiral substance. Enantiomers rotate light by equal amounts but in opposite directions. The specific rotation [α] is a characteristic physical property for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). The (R)-enantiomer would exhibit a specific rotation that is equal in magnitude and opposite in sign to the (S)-enantiomer. A racemic mixture would show no optical rotation.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light. A CD spectrum provides more structural information than optical rotation. Enantiomers produce mirror-image CD spectra. The electronic transitions associated with the aromatic chromophores would give rise to characteristic Cotton effects in the CD spectrum, which can sometimes be used in conjunction with theoretical calculations (e.g., time-dependent density functional theory) to assign the absolute configuration of the stereocenter.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

To elucidate the precise molecular architecture of this compound, single crystal X-ray diffraction analysis would be the premier technique. This method involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

For a chiral molecule like this compound, which has a stereocenter at the C3 position of the piperazine ring, this analysis would unequivocally establish its absolute stereochemistry (R or S configuration). The analysis would also reveal the preferred conformation of the piperazine ring, which is typically a chair conformation, and the spatial orientation of the benzyl and 2-bromophenyl substituents.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1560 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

| R-factor | < 0.05 |

Note: The data in this table is hypothetical and serves to illustrate the typical parameters obtained from a single crystal X-ray diffraction experiment.

Co-crystallization involves crystallizing a target molecule with a second component, known as a coformer, to form a new crystalline solid with a defined stoichiometric ratio. This technique is widely used to modify the physicochemical properties of active pharmaceutical ingredients. While specific co-crystallization studies on this compound are not documented, the piperazine moiety is known to participate in hydrogen bonding, making it a candidate for forming co-crystals.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. Studies on other piperazine derivatives have shown the existence of polymorphism. rsc.org Investigating the polymorphic landscape of this compound would be crucial for understanding its solid-state properties. This would typically involve crystallization experiments under various conditions (e.g., different solvents, temperatures, and pressures) and characterization of the resulting solid forms by techniques such as powder X-ray diffraction (PXRD).

Conformational Analysis in Solution and Solid State

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to understand the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

For this compound, the primary conformational flexibility arises from the piperazine ring pucker and the rotation of the benzyl and 2-bromophenyl substituents. The piperazine ring is expected to adopt a chair conformation to minimize steric strain. In this chair form, the substituents at the N1 and C3 positions can be in either axial or equatorial positions.

In the solid state, the conformation is fixed within the crystal lattice and can be precisely determined by X-ray crystallography. In solution, the molecule is typically more flexible, and there can be an equilibrium between different conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. nih.govrsc.org For instance, temperature-dependent NMR studies can provide information about the energy barriers between different conformers. nih.gov

Computational modeling is another valuable tool for predicting the preferred conformations of a molecule and the energy differences between them. These studies can provide insights into the conformational landscape in both the gas phase and in different solvents. For substituted piperazines, it has been shown that the axial conformation can be preferred in some cases. nih.gov The interplay of steric and electronic effects of the benzyl and 2-bromophenyl groups would determine the conformational preferences of this compound.

Table 2: Key Torsional Angles for Conformational Analysis of this compound

| Torsional Angle | Description |

| C(phenyl)-C(benzyl)-N1-C2 | Defines the orientation of the benzyl group relative to the piperazine ring. |

| C(bromophenyl)-C3-N4-C5 | Defines the orientation of the 2-bromophenyl group relative to the piperazine ring. |

| C6-N1-C2-C3 | Describes the puckering of the piperazine ring. |

| N1-C2-C3-N4 | Describes the puckering of the piperazine ring. |

Note: This table lists the key torsional angles that would be analyzed in a detailed conformational study.

Molecular Interaction Studies and Pharmacological Target Identification of “1 Benzyl 3 2 Bromophenyl Piperazine”

In Vitro Receptor Binding Affinity Profiling

In vitro receptor binding affinity profiling is a critical initial step in characterizing the pharmacological properties of a novel compound. This process determines the compound's ability to physically bind to a range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. This information is crucial for identifying potential therapeutic targets and predicting the compound's primary pharmacological effects, as well as potential off-target interactions.

Radioligand Binding Assays

Radioligand binding assays are a common and sensitive method used to determine the affinity of a test compound for a specific receptor. In a hypothetical assay for 1-Benzyl-3-(2-bromophenyl)piperazine, a radiolabeled ligand with known high affinity for a target receptor would be incubated with a preparation of cells or tissues expressing that receptor. The assay would be run in the presence of varying concentrations of this compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Hypothetical Data Table for Radioligand Binding Assay:

| Target Receptor | Radioligand | Ki (nM) for this compound |

|---|---|---|

| Dopamine (B1211576) D2 | [³H]Spiperone | Data Not Available |

| Serotonin (B10506) 5-HT2A | [³H]Ketanserin | Data Not Available |

Competition Binding Experiments

Competition binding experiments are a type of radioligand binding assay where the test compound "competes" with a radioligand for binding to the target receptor. The concentration of the test compound required to inhibit 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Hypothetical Data Table for Competition Binding Experiments:

| Target Receptor | Radioligand | IC50 (nM) for this compound |

|---|---|---|

| Adrenergic α1A | [³H]Prazosin | Data Not Available |

| Muscarinic M1 | [³H]Pirenzepine | Data Not Available |

Screening Against Receptor Panels (e.g., GPCRs, Ion Channels, Transporters)

To obtain a broader understanding of its potential targets and selectivity, a new compound is often screened against a large panel of known receptors, ion channels, and transporters. This high-throughput screening can quickly identify primary targets and potential off-target interactions that might lead to side effects. The results are typically reported as the percent inhibition of radioligand binding at a specific concentration of the test compound.

Hypothetical Data Table for Receptor Panel Screening:

| Target | % Inhibition at 1 µM this compound |

|---|---|

| GPCRs | |

| Dopamine Receptor Family | Data Not Available |

| Serotonin Receptor Family | Data Not Available |

| Adrenergic Receptor Family | Data Not Available |

| Ion Channels | |

| Sodium Channels | Data Not Available |

| Calcium Channels | Data Not Available |

| Transporters | |

| Dopamine Transporter (DAT) | Data Not Available |

| Serotonin Transporter (SERT) | Data Not Available |

Identification of Primary and Secondary Biological Targets:This final section was to focus on the methods and findings related to identifying the specific proteins and biological pathways that this compound interacts with in a biological system.

Proteomic Approaches for Target Identification:This subsection would have presented data from any proteomic studies aimed at identifying the binding partners of this compound on a larger scale. No such target identification or deconvolution studies for this specific compound are available in the scientific literature.

While research exists on other piperazine (B1678402) derivatives, such as N-benzylpiperazine (BZP), which have been studied for their psychoactive properties and interactions with monoamine transporters, these findings cannot be extrapolated to this compound due to the strict specificity of the requested article. The presence and position of the bromo- and benzyl-substituents would significantly alter the compound's chemical properties and, consequently, its pharmacological profile.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of “1 Benzyl 3 2 Bromophenyl Piperazine” Analogs

Systematic Modification of the Piperazine (B1678402) Ring

The piperazine ring is a common scaffold in many biologically active compounds due to its ability to engage in various interactions and its favorable pharmacokinetic properties. nih.gov Modifications to this central ring system can significantly impact the biological activity of 1-benzyl-3-phenylpiperazine (B1287912) analogs.

Systematic alterations often involve the introduction of substituents at the remaining nitrogen atom (N4) or on the carbon atoms of the piperazine ring itself. For instance, the introduction of small alkyl groups, acyl groups, or even larger aromatic systems at the N4 position can modulate a compound's affinity and selectivity for its biological targets. nih.gov The basicity of the N4 nitrogen is a critical factor, influencing both receptor binding and physicochemical properties such as solubility and membrane permeability.

Furthermore, the conformation of the piperazine ring, which typically exists in a chair conformation, can be influenced by substitution. The placement of substituents on the carbon atoms of the ring can lead to different diastereomers with distinct biological activities, highlighting the importance of stereochemistry in drug-receptor interactions.

Exploration of Substituents on Phenyl Ring (e.g., Electronic, Steric Effects)

The nature and position of substituents on the 3-phenyl ring are critical determinants of the pharmacological profile of 1-benzyl-3-phenylpiperazine analogs. In the parent compound of interest, a bromine atom is situated at the ortho (2-position) of the phenyl ring. The electronic and steric effects of this substituent, and others, play a pivotal role.

Electronic Effects: The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can influence the molecule's interaction with its target. Halogens, such as the bromine in "1-Benzyl-3-(2-bromophenyl)piperazine," are electron-withdrawing through induction but can also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. Studies on related phenylpiperazines have shown that the position and nature of electron-withdrawing groups can significantly alter receptor binding affinities, for example, at dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Steric Effects: The size and position of the substituent impose steric constraints that can either favor or hinder binding to a receptor. An ortho-substituent, like the bromine in the target compound, can force the phenyl ring to adopt a specific orientation relative to the piperazine ring, which may be crucial for optimal interaction with the binding pocket. Varying the size of the substituent from a small fluorine atom to a larger iodine atom, or introducing bulky alkyl groups, can probe the steric tolerance of the receptor. Research on similar scaffolds has demonstrated that para-substitution on the phenyl ring is often most active, followed by meta and then ortho positions, suggesting that steric hindrance near the piperazine linkage can be detrimental to activity in some cases. nih.gov

A hypothetical SAR exploration of the 2-bromophenyl moiety could involve the variations outlined in the table below, predicting potential impacts on activity based on general principles observed in related compound series.

| Modification | Rationale | Predicted Impact on Activity |

| Positional Isomers | ||

| 3-bromophenyl | To explore the effect of moving the bromine to the meta position. | May alter binding mode and affinity depending on the receptor's topology. |

| 4-bromophenyl | To investigate the impact of para-substitution. | Could enhance or decrease activity based on the steric and electronic requirements of the binding site. |

| Varying Halogen | ||

| 2-fluorophenyl | To assess the effect of a smaller, more electronegative halogen. | May lead to different electronic interactions and potentially improved membrane permeability. |

| 2-chlorophenyl | To evaluate a halogen with intermediate properties between fluorine and bromine. | Activity may be similar to or slightly different from the bromo analog. |

| 2-iodophenyl | To introduce a larger, more polarizable halogen. | Could enhance binding through stronger halogen bonding but may also introduce steric clashes. |

| Other Substituents | ||

| 2-methylphenyl | To replace the halogen with a small, lipophilic group. | Could probe a hydrophobic pocket in the receptor. |

| 2-methoxyphenyl | To introduce an electron-donating group with hydrogen bond accepting potential. | May alter electronic properties and introduce new hydrogen bonding opportunities. |

Variation of the Benzyl (B1604629) Moiety

The 1-benzyl group is another key component that can be systematically modified to probe its contribution to the biological activity. This moiety can engage in hydrophobic and aromatic (pi-pi or cation-pi) interactions within the receptor binding site.

Variations can include:

Substitution on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the benzyl ring can fine-tune the electronic properties and interaction potential of this moiety. For instance, para-substitution is often favored in many bioactive piperazine series. nih.gov

Replacement of the Phenyl Ring: The phenyl group of the benzyl moiety can be replaced with other aromatic or heteroaromatic rings (e.g., pyridyl, thienyl) to explore different electronic and hydrogen-bonding interactions.

Alteration of the Methylene (B1212753) Linker: The length and flexibility of the linker between the piperazine nitrogen and the phenyl ring can be modified. Shortening, lengthening, or rigidifying this linker can impact the orientation of the aromatic ring in the binding pocket.

Stereochemical Influence on Biological Activity

The presence of a chiral center at the 3-position of the piperazine ring in "this compound" means that it can exist as two enantiomers (R and S). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

Therefore, the stereochemistry at the C3 position is expected to be a critical factor in the biological activity of these analogs. One enantiomer may fit optimally into the receptor's binding site, leading to a higher affinity and efficacy, while the other may bind less effectively or not at all. The separation and individual biological evaluation of the R- and S-enantiomers are crucial steps in any comprehensive SAR study of this compound class.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To move beyond qualitative descriptions of SAR, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

The development of a predictive QSAR model for 1-benzyl-3-phenylpiperazine analogs would involve several key steps:

Data Collection: A dataset of structurally related compounds with their corresponding biological activities (e.g., IC50 or Ki values) is required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., atomic charges, dipole moment), and topological indices.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with a separate test set of compounds.

A successful QSAR model can provide quantitative insights into the structural features that are most important for activity and can be used to predict the activity of newly designed, unsynthesized compounds.

In recent years, machine learning (ML) has become an increasingly powerful tool in QSAR modeling. ML algorithms, such as random forests, support vector machines (SVM), and artificial neural networks (ANN), are capable of handling large and complex datasets and can capture non-linear relationships between molecular descriptors and biological activity that may be missed by traditional statistical methods.

The application of ML in QSAR for piperazine-based CNS agents can:

Improve Predictive Accuracy: ML models often outperform traditional QSAR models in terms of predictive accuracy.

Handle High-Dimensional Data: They can effectively analyze datasets with a large number of molecular descriptors.

Identify Key Features: Techniques like feature importance analysis in random forests can help identify the most influential molecular descriptors for predicting biological activity, thereby providing deeper insights into the SAR.

By leveraging machine learning, the development of robust and predictive QSAR models for "this compound" analogs could be significantly enhanced, accelerating the in silico design and prioritization of new compounds with desired biological profiles.

Computational Chemistry and Molecular Modeling Applications for “1 Benzyl 3 2 Bromophenyl Piperazine”

Ligand-Based Drug Design Approaches

Ligand-based drug design methodologies are employed when the three-dimensional structure of the biological target is unknown or poorly characterized. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of ligand-based drug design, identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a molecule like 1-Benzyl-3-(2-bromophenyl)piperazine, a pharmacophore model would typically be generated from a set of known active compounds with a similar structural framework.

A hypothetical pharmacophore model for this compound and its analogs would likely include key features such as:

Aromatic Rings: The benzyl (B1604629) and bromophenyl groups would be identified as crucial aromatic features, likely involved in π-π stacking or hydrophobic interactions with the target protein.

Hydrophobic Center: The piperazine (B1678402) ring itself, along with the benzyl moiety, would contribute to a significant hydrophobic region.

Hydrogen Bond Acceptor: The nitrogen atoms of the piperazine ring are potential hydrogen bond acceptors.

Halogen Bond Donor: The bromine atom on the phenyl ring could act as a halogen bond donor, a type of interaction increasingly recognized for its importance in ligand-receptor binding.

Such a model would be invaluable for virtual screening of large chemical databases to identify novel compounds with potentially similar biological activity.

Molecular Similarity and Diversity Analysis

Molecular similarity and diversity analysis are computational techniques used to compare the structural and physicochemical properties of molecules. By analyzing a library of compounds that includes this compound, researchers can quantify its similarity to known drugs or other molecules of interest. This is often achieved using various molecular descriptors and fingerprints.

For this compound, a similarity analysis might reveal its relationship to known central nervous system (CNS) active agents, given that the arylpiperazine scaffold is a common feature in many such drugs. indexcopernicus.com Diversity analysis, on the other hand, would help in designing a library of analogs around the this compound core that covers a broad chemical space, increasing the chances of identifying compounds with improved potency, selectivity, or pharmacokinetic properties.

Structure-Based Drug Design Approaches

When the three-dimensional structure of a biological target is available, structure-based drug design methods can be employed to gain detailed insights into the binding of a ligand.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would be performed against various potential biological targets to hypothesize its mechanism of action. Given the prevalence of the arylpiperazine motif in neurologically active compounds, likely targets for docking studies would include:

Dopamine (B1211576) Receptors (e.g., D2, D3): Many arylpiperazine derivatives are known to be ligands for dopamine receptors. rsc.org Docking studies could reveal key interactions, such as hydrogen bonds between the piperazine nitrogens and polar residues in the receptor's binding pocket, as well as hydrophobic interactions involving the benzyl and bromophenyl groups.

Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2A): Similar to dopamine receptors, serotonin receptors are common targets for arylpiperazines.

Sigma Receptors (σ1 and σ2): These receptors are another important class of targets for piperazine-based compounds. nih.govnih.gov Docking simulations could elucidate the binding mode of this compound within the sigma receptor binding site, highlighting crucial interactions with key amino acid residues.

The results of these docking studies are typically presented in a data table, summarizing the predicted binding affinities (docking scores) and key interactions.

Table 1: Hypothetical Molecular Docking Results for this compound

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Dopamine D2 Receptor | -9.5 | Asp114, Ser193, Phe389 |

| Serotonin 5-HT1A Receptor | -8.8 | Asp116, Tyr390, Phe361 |

Note: The data in this table is illustrative and based on typical findings for similar compounds. Actual results would require specific computational studies.

Molecular Dynamics Simulations for Binding Site Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose predicted by molecular docking and the flexibility of both the ligand and the protein. An MD simulation of this compound bound to a target receptor would allow researchers to:

Assess the stability of key hydrogen bonds and hydrophobic interactions.

Observe conformational changes in the receptor upon ligand binding.

Analyze the role of water molecules in mediating ligand-receptor interactions.

These simulations are computationally intensive but provide a more realistic representation of the binding event than static docking poses. nih.gov

Free Energy Perturbation Calculations

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. While computationally demanding, FEP can provide highly accurate predictions of ligand potency. nih.gov

In the context of this compound, FEP calculations could be used to:

Predict the change in binding affinity resulting from modifications to the benzyl or bromophenyl rings.

Guide the optimization of lead compounds by identifying substitutions that are likely to improve binding.

Provide a quantitative understanding of the structure-activity relationship (SAR) for a series of analogs.

Table 2: Illustrative Free Energy Perturbation Calculation for a Hypothetical Analog

| Ligand Modification | Predicted Relative Binding Free Energy (ΔΔG, kcal/mol) | Implication |

|---|---|---|

| 2-bromophenyl -> 2-chlorophenyl | +0.5 | Bromo substitution is slightly more favorable. |

Note: The data in this table is for illustrative purposes to demonstrate the output of FEP calculations.

Through the integrated application of these computational techniques, a comprehensive understanding of the molecular properties and potential biological activities of this compound can be developed, significantly accelerating its journey from a compound of interest to a potential therapeutic lead.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the properties of a molecule at the electronic level. researchgate.net These methods provide a detailed understanding of a compound's three-dimensional structure, stability, and intrinsic reactivity.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis identifies the stable, low-energy arrangements of atoms (conformers) and the energy barriers between them.

For piperazine derivatives, the six-membered ring typically adopts a chair conformation. researchgate.net In the case of this compound, key considerations for conformational analysis include the orientation of the benzyl and 2-bromophenyl substituents. Research on other 2-substituted piperazines has shown a general preference for the axial conformation, as this arrangement can lead to specific orientations of key nitrogen atoms that may be crucial for receptor binding. nih.gov For this compound, computational methods would be used to calculate the relative energies of the conformers where the 2-bromophenyl group is in an axial versus an equatorial position. The resulting energy landscape would reveal the most probable conformation(s) in a biological environment.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Substituent Orientation (3-position) | Relative Energy (kcal/mol) | Population at 298K (%) |

|---|---|---|---|

| 1 | Axial | 0.00 | 75.3 |

| 2 | Equatorial | 1.05 | 24.7 |

This table is illustrative, based on general findings for 2-substituted piperazines, and represents the type of data generated from conformational analysis. Actual values require specific calculations for the target molecule.

Electronic Structure Analysis and Reactivity Prediction

Understanding the electronic structure of a molecule is key to predicting its reactivity and potential interactions. Quantum chemical calculations can determine several important electronic properties.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions with biological targets.

Atomic Charges: Calculating the partial charge on each atom helps to identify sites susceptible to metabolic attack or involved in key intermolecular interactions, such as hydrogen bonding.

Studies on the reaction between benzyl bromide and piperazine highlight how solvent properties and the electronic nature of the reactants influence reaction rates. ias.ac.in For this compound, the electron-withdrawing nature of the bromine atom on the phenyl ring and the electronic properties of the piperazine and benzyl moieties would be key outputs of an electronic structure analysis.

Table 2: Predicted Electronic Properties of Arylpiperazine Structures

| Property | Description | Predicted Significance for Reactivity |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | Higher energy suggests greater susceptibility to oxidation. |

| LUMO Energy | Indicates electron-accepting ability | Lower energy suggests greater susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Index of chemical stability | A smaller gap suggests higher reactivity. |

| MEP Negative Regions | Electron-rich areas (e.g., nitrogen atoms) | Potential sites for hydrogen bond donation or interaction with electrophiles. |

| MEP Positive Regions | Electron-poor areas | Potential sites for interaction with nucleophiles. |

This table outlines the typical electronic properties calculated and their general interpretations for predicting reactivity.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in Silico

In silico ADME prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and flag potential liabilities before costly experimental work is undertaken. researchgate.netrdd.edu.iq

Metabolic Hot Spot Prediction

Metabolism, primarily by cytochrome P450 (CYP) enzymes, is a major determinant of a drug's half-life and can lead to the formation of inactive, active, or toxic metabolites. Computational models are used to predict which atoms or functional groups in a molecule are most likely to undergo metabolic transformation. These "metabolic hot spots" are sites of vulnerability. nih.gov

For arylpiperazine derivatives, common metabolic pathways include N-dealkylation, aromatic hydroxylation, and oxidation of the piperazine ring. nih.gov In this compound, likely metabolic hot spots would include:

The benzylic carbon, which is susceptible to hydroxylation.

The aromatic rings (both benzyl and bromophenyl), which can undergo hydroxylation.

The nitrogen atoms of the piperazine ring.

Predictive models like MetaPrint2D or XenoSite can provide a ranked list of likely sites of metabolism, guiding medicinal chemists in making structural modifications to block these sites and improve metabolic stability. nih.gov

Table 3: Predicted Metabolic Hot Spots for this compound

| Rank | Predicted Hot Spot | Potential Metabolic Reaction | Rationale |

|---|---|---|---|

| 1 | Benzylic Methylene (B1212753) (CH2) | Hydroxylation | Common site of CYP-mediated oxidation. |

| 2 | Para-position of Benzyl Ring | Aromatic Hydroxylation | Electronically favorable position for oxidation. |

| 3 | Piperazine Ring | N-debenzylation / Ring Oxidation | Known metabolic pathway for piperazine-containing compounds. |

| 4 | Bromophenyl Ring | Aromatic Hydroxylation | Possible site, though may be influenced by the bromine substituent. |

This table is a hypothetical prediction based on known metabolic pathways for related structures.

In Vitro Metabolic Stability Predictions

Beyond identifying where metabolism occurs, it is crucial to predict its rate. Quantitative Structure-Metabolism Relationship (QSMR) models can be developed to predict in vitro metabolic stability, often expressed as the half-life (t½) in human liver microsomes (HLM). researchgate.netnih.gov

These models are built using a dataset of compounds (e.g., a series of arylpiperazines) with experimentally determined metabolic stability. nih.gov Molecular descriptors calculated using DFT or other methods are then correlated with the experimental data using machine learning techniques like Support Vector Machines (SVM). nih.gov The resulting model can then predict the metabolic stability of new, unsynthesized compounds like this compound. A longer predicted half-life suggests greater stability and a higher likelihood of achieving sufficient exposure in vivo.

Table 4: Illustrative In Vitro Metabolic Stability Classification

| Predicted HLM Half-life (t½) | Stability Class | Implication for Further Development |

|---|---|---|

| > 60 min | High | Favorable; likely to have lower in vivo clearance. |

| 20-60 min | Moderate | Potentially acceptable; may warrant optimization. |

| < 20 min | Low | Unfavorable; high risk of rapid in vivo clearance. |

This table provides a general classification scheme used for interpreting predicted metabolic stability data.

Metabolic Characterization of “1 Benzyl 3 2 Bromophenyl Piperazine” in in Vitro Systems

In Vitro Metabolic Stability Assays (e.g., Liver Microsomes, Hepatocytes)

Standard in vitro systems, such as liver microsomes and hepatocytes, are routinely employed to assess the metabolic stability of new chemical entities. nih.govbioivt.com These assays provide crucial data on the susceptibility of a compound to enzymatic degradation.

Assessment of Metabolic Clearance

Metabolic clearance is a key parameter determined from in vitro stability assays. It provides an estimate of the rate at which a compound is eliminated from the body due to metabolism. nih.gov This is typically measured by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. bioivt.com For many piperazine-containing compounds, these assays have been crucial in understanding their pharmacokinetic profiles. nih.gov

Species-Specific Metabolic Differences (in vitro)

In vitro studies often utilize liver preparations from different species (e.g., human, rat, mouse) to identify potential species-specific differences in metabolism. bioivt.com This information is vital for the appropriate selection of animal models for further preclinical studies. While studies have highlighted these differences for other piperazines, no such comparative data exists for 1-Benzyl-3-(2-bromophenyl)piperazine.

Identification of Major Metabolites via Mass Spectrometry

Modern analytical techniques, particularly high-resolution mass spectrometry, are instrumental in identifying the chemical structures of metabolites formed in in vitro systems.

High-Resolution Mass Spectrometric Identification

High-resolution mass spectrometry (HRMS) allows for the accurate determination of the elemental composition of metabolites, providing a critical first step in their structural elucidation. nih.gov This technique has been successfully used to identify metabolites of various piperazine (B1678402) derivatives, often revealing common metabolic pathways such as hydroxylation and N-dealkylation. researchgate.netnih.gov

Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) experiments are used to fragment the identified metabolites. The resulting fragmentation patterns provide detailed structural information, helping to pinpoint the exact sites of metabolic modification on the parent molecule. nih.gov

Characterization of Metabolizing Enzymes (e.g., Cytochrome P450, UGT)

Identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. The primary enzymes involved in the metabolism of many drugs are the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. nih.govnih.gov

Studies on other piperazine compounds, such as benzylpiperazine (BZP), have shown involvement of multiple CYP isozymes, including CYP2D6, CYP1A2, and CYP3A4. researchgate.net However, without experimental data, it is not possible to determine which enzymes are involved in the metabolism of this compound.

Recombinant Enzyme Incubation Studies

There are no published studies that have incubated this compound with specific recombinant metabolic enzymes. However, based on the metabolism of other piperazine-containing compounds, it is plausible that cytochrome P450 (CYP) enzymes would be involved in its biotransformation. For many piperazine derivatives, the primary routes of metabolism include N-dealkylation and hydroxylation of the aromatic rings. nih.govnih.govnih.gov

General metabolic pathways observed for related compounds suggest that enzymes such as CYP3A4 and CYP2D6 are often key players in the metabolism of arylpiperazine derivatives. nih.gov Specifically, CYP3A4 is frequently responsible for N-dealkylation, while CYP2D6 can be involved in subsequent oxidation. nih.gov Studies on benzylpiperazine (BZP) have identified hydroxylation of the benzyl (B1604629) ring as a significant metabolic step. nih.govnih.gov

Hypothetical Major Metabolizing Enzymes for this compound Based on Structurally Related Compounds:

| Enzyme Family | Specific Enzyme (Predicted) | Predicted Metabolic Reaction |

| Cytochrome P450 | CYP3A4 | N-debenzylation |

| Cytochrome P450 | CYP2D6 | Hydroxylation of the benzyl or bromophenyl ring |

| Cytochrome P450 | CYP1A2 | Minor oxidative pathways |

This table is predictive and not based on experimental data for this compound.

Inhibition and Induction Studies of Metabolic Enzymes

Specific data on the inhibitory or inductive effects of this compound on metabolic enzymes are not available. However, the broader class of piperazine derivatives has been shown to possess significant inhibitory activity against several CYP isoenzymes. researchgate.net Research on various benzyl- and phenylpiperazine analogues has demonstrated their potential to inhibit enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. researchgate.net

The potential for a compound to inhibit or induce metabolic enzymes is a critical aspect of its drug-drug interaction profile. Without experimental data, the specific inhibitory or inductive capacity of this compound remains unknown.

“1 Benzyl 3 2 Bromophenyl Piperazine” As a Chemical Probe or Lead Compound in Research

Utility in Probing Biological Pathways or Systems

There is a notable absence of published research specifically investigating the use of 1-Benzyl-3-(2-bromophenyl)piperazine as a chemical probe to elucidate biological pathways or systems. Chemical probes are powerful tools in chemical biology for understanding the function of proteins and their roles in cellular processes. Typically, a good chemical probe is potent, selective, and has a known mechanism of action.

While derivatives of benzylpiperazine are known to interact with various biological targets, including neurotransmitter receptors and transporters, no specific targets for this compound have been reported in the literature. Without such data, its utility in probing specific biological pathways remains purely speculative and unverified.

Preclinical Development as a Pharmacological Tool

The preclinical development pipeline for new pharmacological tools involves extensive in vitro and in vivo studies to characterize a compound's activity, selectivity, and pharmacokinetic properties. There is no publicly available information to suggest that this compound has entered this phase of research. Key preclinical data, such as binding affinities for various receptors, enzyme inhibition constants, or efficacy in animal models of disease, are not documented in scientific journals or patent literature for this specific compound.

Comparison with Other Chemical Probes or Lead Compounds

A meaningful comparison of this compound with other chemical probes or lead compounds is not feasible due to the lack of data on its biological activity and targets. For a comparative analysis, information on its potency, selectivity, and mechanism of action would be required. For instance, in the context of neuroscience research, other benzylpiperazine derivatives like 1-benzylpiperazine (B3395278) (BZP) have been studied for their stimulant effects and interaction with monoamine transporters. However, without experimental data, it is impossible to determine how the 2-bromo substitution on the phenyl ring of this compound influences its pharmacological profile relative to BZP or other related compounds.

Below is a hypothetical data table illustrating the type of information that would be necessary for a comparative assessment, which is currently unavailable for this compound.

Hypothetical Comparative Data for Piperazine (B1678402) Derivatives

| Compound | Primary Target(s) | Potency (e.g., Ki, IC50) | Selectivity |

|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available |

| 1-Benzylpiperazine (BZP) | Dopamine (B1211576) Transporter (DAT), Serotonin (B10506) Transporter (SERT) | Micromolar range | Moderate |

| (S)-(-)-1-(2-Bromophenyl)-N-methyl-N-[4-(1-pyrrolidinyl)-2-butynyl]ethylamine | Muscarinic M1 Receptor | Nanomolar range | High |

Future Research Directions and Unanswered Questions

Exploration of Novel Biological Targets

A primary unanswered question surrounding 1-Benzyl-3-(2-bromophenyl)piperazine is its precise biological activity profile. The piperazine (B1678402) scaffold is a well-known pharmacophore present in drugs targeting a wide array of biological systems. mdpi.commdpi.com For instance, the parent compound, 1-benzylpiperazine (B3395278) (BZP), is known for its stimulant effects, primarily through interaction with dopamine (B1211576), serotonin (B10506), and noradrenaline neurotransmission. researchgate.net However, the introduction of a 2-bromophenyl group at the 3-position could significantly alter this activity, potentially shifting its selectivity or introducing novel interactions.

Future research should prioritize a systematic screening of this compound against a diverse panel of biological targets. Based on the activities of structurally related molecules, several target families warrant investigation.

Central Nervous System (CNS) Receptors: Given the psychoactive properties of many piperazines, a comprehensive screening against G-protein coupled receptors (GPCRs) in the CNS, including various subtypes of dopamine, serotonin, and adrenergic receptors, is a logical first step. researchgate.net

Anticancer Targets: Certain benzylpiperazine derivatives have been designed as selective inhibitors of anti-apoptotic proteins like Mcl-1, a member of the B-cell lymphoma 2 (Bcl-2) family, suggesting a potential role in oncology. nih.gov Investigating the binding affinity of this compound for Mcl-1 and other Bcl-2 family proteins (Bcl-xL, Bcl-2) could reveal novel anticancer leads. nih.gov

Neurodegenerative Disease Targets: Novel piperazine compounds are being explored for their ability to inhibit or disaggregate the protein clusters characteristic of Alzheimer's disease, such as amyloid-β and tau peptides. nih.gov The unique structure of this compound makes it a candidate for investigation in this area.

Table 1: Proposed Biological Target Classes for Future Investigation

| Target Class | Specific Examples | Rationale Based on Similar Scaffolds |

|---|---|---|

| CNS Receptors | Dopamine Receptors (D1-D5), Serotonin Receptors (5-HT1A, 5-HT2A, etc.) | Parent benzylpiperazine scaffold has known psychoactive effects. researchgate.net |

| Anticancer Proteins | Bcl-2 Family (Mcl-1, Bcl-xL, Bcl-2) | Benzylpiperazine derivatives have shown selective Mcl-1 inhibition. nih.gov |

| Neurodegeneration | Amyloid-β peptide, Tau protein | Piperazine-based compounds are being developed to target protein aggregation. nih.gov |

| Enzymes | Monoacylglycerol lipase (B570770) (MAGL) | Benzylpiperazine derivatives have been explored as reversible MAGL inhibitors. unisi.it |

Development of Advanced Synthetic Methodologies

The efficient and stereoselective synthesis of 1,3-disubstituted piperazines is a continuing challenge in organic chemistry. Future research should focus on developing more advanced and scalable synthetic routes to this compound, particularly for accessing specific stereoisomers, as the chirality at the C3 position is likely crucial for biological activity.

Current synthetic strategies for N-arylpiperazines often rely on methods like the Buchwald–Hartwig amination or Ullmann–Goldberg reaction. mdpi.com For N-alkylation, nucleophilic substitution and reductive amination are common. mdpi.com However, building the substituted piperazine core itself can be complex. A promising direction is the development of methods starting from optically pure amino acids, which can be converted to 1,2-diamines and subsequently cyclized to form the desired 2,3-substituted piperazine core with high enantiomeric purity. nih.gov While this approach has been successful for some derivatives, its application to a 3-phenyl substituted piperazine has been noted to lead to racemization, a challenge that needs to be overcome. nih.gov

Future work could explore novel catalytic systems or flow chemistry approaches to improve yield, purity, and stereocontrol. The development of a robust, chromatography-free synthesis would be a significant advancement for producing this compound on a larger scale for extensive biological evaluation. researchgate.net

Table 2: Comparison of Potential Advanced Synthetic Strategies

| Synthetic Method | Advantages | Potential Challenges for This Compound |

|---|---|---|

| Buchwald-Hartwig Amination | High efficiency for C-N bond formation. | Requires optimization for the specific 2-bromophenyl substrate. mdpi.com |

| From Chiral 1,2-Diamines | Potential for high enantiomeric purity. | Risk of racemization with phenyl-substituted derivatives. nih.gov |

| Flow Chemistry | Improved reaction control, scalability, and safety. | Requires specialized equipment and process optimization. |

| Asymmetric Catalysis | Direct synthesis of enantiomerically pure products. | Development of a specific catalyst for this transformation. |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

Once a primary biological target for this compound is identified, a significant unanswered question will be its precise mechanism of action within a biological system. Integrating multi-omics data—including transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to understanding the downstream cellular effects of the compound. jci.orgnih.gov

This strategy involves treating relevant cell lines or animal models with the compound and analyzing the global changes in gene expression, protein levels, and metabolite concentrations. By using computational methods to integrate these datasets, researchers can identify key pathways and biological processes that are perturbed by the compound. nih.gov This can reveal not only the on-target effects but also potential off-target activities and mechanisms of toxicity. For example, such an approach could elucidate how the compound induces apoptosis in cancer cells or modulates synaptic plasticity in neurons, providing a much deeper mechanistic insight than ligand-binding assays alone. jci.orgnih.gov

Design of Next-Generation Piperazine-Based Chemical Entities

Assuming this compound demonstrates promising activity, it can serve as a scaffold for the rational design of next-generation chemical entities with improved properties. Structure-activity relationship (SAR) studies will be crucial in this endeavor. researchgate.net Key unanswered questions include:

How do different substituents on the benzyl (B1604629) ring affect potency and selectivity?

What is the impact of replacing the bromine atom on the phenyl ring with other halogens or functional groups?

Can the piperazine ring be conformationally constrained to improve binding to a specific target?

By systematically modifying the core structure, new derivatives can be synthesized with enhanced potency, selectivity, metabolic stability, and pharmacokinetic profiles. nih.govfrontiersin.org For instance, if the compound is found to be an Mcl-1 inhibitor, molecular docking and dynamics simulations could guide the design of new analogues that form additional favorable interactions within the protein's binding pocket, leading to more potent anticancer agents. nih.gov This iterative process of design, synthesis, and biological evaluation is fundamental to modern drug discovery. mdpi.com

Application in Chemical Biology Research Tools

Beyond its potential therapeutic applications, this compound could be developed into a valuable chemical biology tool to probe biological systems. If the compound is found to bind a specific protein target with high affinity and selectivity, it can be modified to create a chemical probe.

This could involve:

Affinity-based probes: Attaching a reactive group or a photo-crosslinker to the molecule to covalently label its protein target, facilitating target identification and validation.

Fluorescent probes: Conjugating a fluorophore to the compound to visualize the subcellular localization of its target in living cells using advanced microscopy techniques.

Bifunctional molecules: Using the compound as a targeting ligand in the design of molecules like PROTACs (PROteolysis TArgeting Chimeras), which can induce the targeted degradation of a specific protein.

The development of such tools would not only validate the compound's mechanism of action but also provide the broader scientific community with a new instrument to study the function of its biological target. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-3-(2-bromophenyl)piperazine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via alkylation of piperazine with 2-bromobenzyl chloride, followed by benzylation. Optimizing reaction conditions involves:

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and yield .

- Temperature : Maintaining 80–100°C for 12–24 hours ensures completion.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer :